B-thieno[3,2-b]pyridin-2-ylboronic acid
Description
B-thieno[3,2-b]pyridin-2-ylboronic acid is a fused heterocyclic boronic acid featuring a thiophene ring fused to a pyridine moiety at the [3,2-b] positions, with the boronic acid (-B(OH)₂) group attached to the pyridine ring at position 2 (Figure 1). This compound belongs to a class of organoboronic acids widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, organic semiconductors, and functional materials .
Properties
Molecular Formula |
C7H6BNO2S |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
thieno[3,2-b]pyridin-2-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4,10-11H |
InChI Key |
RYEDNHKJOQGXTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC=N2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {thieno[3,2-b]pyridin-2-yl}boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This method involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM): The metal-hydrogen exchange of the corresponding substituted pyridine under directed ortho-metallation followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.
[4+2] Cycloaddition: This method involves the cycloaddition reaction to form the desired boronic acid.
Industrial Production Methods
Industrial production methods for {thieno[3,2-b]pyridin-2-yl}boronic acid typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
{Thieno[3,2-b]pyridin-2-yl}boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds.
Scientific Research Applications
{Thieno[3,2-b]pyridin-2-yl}boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of {thieno[3,2-b]pyridin-2-yl}boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the metal center, enhancing the reactivity of the compound in cross-coupling reactions. Molecular targets and pathways involved include the palladium-catalyzed transmetalation process in Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Structural and Electronic Properties
The reactivity and stability of boronic acids are influenced by their aromatic systems and substituent positions. Key analogs are compared below:
Key Observations:
- Stability: Boron adjacent to pyridine nitrogen (as in this compound) may lead to instability due to electron-withdrawing effects, as seen in pyridin-2-ylboronic acid . However, the thiophene ring’s electron-rich nature could mitigate this by donating electron density .
- Conjugation: Thieno[3,2-b]thiophene-2-boronic acid exhibits extended π-conjugation, enhancing charge mobility in organic thin-film transistors (OTFTs) . The pyridine-thiophene fusion in the target compound likely offers similar benefits.
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki reactions. Comparative reactivity
- Thieno[3,2-b]thiophene-2-boronic acid: Demonstrated efficient coupling with aryl halides under Pd(PPh₃)₄ catalysis, yielding high-purity thiophene-based semiconductors .
- Benzo[b]thiophene-2-boronic acid: Used in synthesizing kinase inhibitors, with reactivity modulated by the benzene ring’s electron-withdrawing effects .
- B-furo[3,2-b]pyridin-2-ylboronic acid: Lower reactivity in coupling reactions compared to thiophene analogs due to furan’s oxygen-induced electron donation .
Q & A
Q. How can Suzuki-Miyaura coupling reactions involving B-thieno[3,2-b]pyridin-2-ylboronic acid be optimized for high yields?
Methodological Answer:
- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading, as these catalysts enhance cross-coupling efficiency with aryl halides.
- Solvent System: Employ a 3:1 mixture of THF/H₂O or DMF/H₂O to balance solubility and reactivity.
- Base Optimization: Potassium carbonate or sodium acetate (2–3 equiv.) improves boronic acid activation.
- Temperature Control: Reactions typically proceed at 80–100°C under inert atmosphere (N₂/Ar) for 6–12 hours.
- Yield Enhancement: Pre-purify the boronic acid via recrystallization (e.g., ethyl acetate/hexane) to remove anhydride impurities .
Example Protocol:
| Reactant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| Aryl-X | Pd(PPh₃)₄ | THF/H₂O | 80 | 12 | 95% |
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization: Use a 1:3 ethyl acetate/hexane mixture to remove unreacted starting materials.
- Column Chromatography: Employ silica gel with a gradient of 5–20% methanol in dichloromethane for polar byproducts.
- Acid-Base Extraction: Partition crude product between aqueous NaHCO₃ (pH 8–9) and ethyl acetate to isolate the boronic acid.
- Anhydride Removal: Treat with aqueous NaOH (0.1 M) to hydrolyze residual boronic anhydrides .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry using coupling patterns (e.g., thieno-pyridine protons appear as doublets at δ 7.2–8.5 ppm).
- ¹¹B NMR: Identify boronic acid functionality (δ 28–32 ppm) and anhydride impurities (δ 18–22 ppm).
- HPLC-MS: Verify purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z 210.03 for C₇H₅BNO₂S).
- X-Ray Crystallography: Resolve structural ambiguities in crystalline derivatives (e.g., pinacol esters) .
Advanced Research Questions
Q. How does this compound participate in GPR35 receptor agonism studies?
Methodological Answer:
- Derivatization: Synthesize carboxylate esters (e.g., methyl ester via Fischer esterification) to enhance membrane permeability.
- β-Arrestin Recruitment Assays: Use HEK293 cells transfected with GPR35 and β-arrestin-GFP reporters. Measure fluorescence resonance energy transfer (FRET) signals upon ligand binding.
- Dose-Response Analysis: EC₅₀ values for thieno-pyridine derivatives range from 0.5–5 µM, indicating biased agonism compared to canonical pathways .
Q. What strategies resolve contradictions in reported biological activity data for thieno-pyridine boronic acid derivatives?
Methodological Answer:
- Structural Variability: Compare substituent effects (e.g., electron-withdrawing groups at C5 reduce antibacterial activity but enhance photodynamic efficacy).
- Assay Standardization: Replicate studies under uniform conditions (e.g., MIC assays using S. aureus ATCC 25923 in Mueller-Hinton broth).
- Meta-Analysis: Aggregate data from ≥3 independent studies to identify trends (e.g., IC₅₀ for antitumor activity: 10–50 µM in MCF-7 cells) .
Q. How can this compound be utilized in organic electronics?
Methodological Answer:
- Polymer Synthesis: Incorporate into conjugated polymers via Stille coupling to enhance hole mobility (e.g., thieno-pyridine-alt-thiophene copolymers).
- Thin-Film Fabrication: Spin-coat solutions (2–5 wt% in chlorobenzene) onto SiO₂/Si substrates. Anneal at 150°C to improve crystallinity.
- Device Testing: OTFTs exhibit µₕ (hole mobility) of 0.1–0.5 cm²/V·s, comparable to benchmark materials like pentacene .
Data Contradiction Analysis
Q. Why do photodynamic therapy (PDT) studies report variable singlet oxygen quantum yields (ΦΔ) for thieno-pyridine-BODIPY conjugates?
Methodological Answer:
- Solvent Effects: ΦΔ decreases in polar solvents (e.g., ΦΔ = 0.45 in DMSO vs. 0.72 in toluene) due to aggregation-induced quenching.
- Substituent Positioning: Electron-donating groups (e.g., -OCH₃) at C3 increase ΦΔ by stabilizing excited states.
- Standardization: Calibrate against reference photosensitizers (e.g., Rose Bengal) under matched light sources (λ = 650 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
